molecular formula C12H11N3OS B11728485 [(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea

[(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea

Cat. No.: B11728485
M. Wt: 245.30 g/mol
InChI Key: FIPAAZKBGLEFFX-ZSOIEALJSA-N
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Description

[(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a phenyl group and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea typically involves the condensation reaction between 5-phenylfuran-2-carbaldehyde and thiourea. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The furan ring and phenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

[(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea is used as a building block in organic synthesis

Biology and Medicine

In medicinal chemistry, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the furan ring and thiourea moiety contributes to its biological activity.

Industry

The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.

Mechanism of Action

The mechanism of action of [(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile: This compound features a bromothiophene ring instead of a phenylfuran ring.

    [(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile: This derivative has a methyl group on the furan ring.

Uniqueness

[(E)-[(5-phenylfuran-2-yl)methylidene]amino]thiourea stands out due to its specific combination of a phenylfuran ring and a thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

[(Z)-(5-phenylfuran-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C12H11N3OS/c13-12(17)15-14-8-10-6-7-11(16-10)9-4-2-1-3-5-9/h1-8H,(H3,13,15,17)/b14-8-

InChI Key

FIPAAZKBGLEFFX-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=N\NC(=S)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=S)N

Origin of Product

United States

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